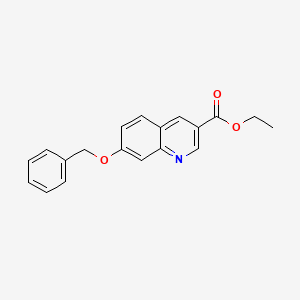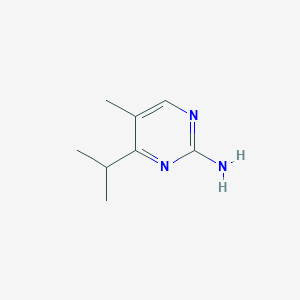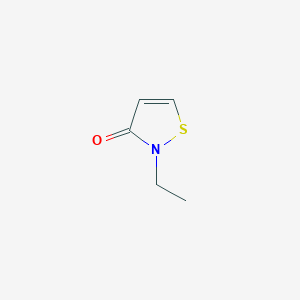
2-Ethylisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylisothiazol-3(2H)-one is an organic compound belonging to the isothiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylisothiazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of enamine-thiones. This method is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethylisothiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is used as a biocide in various products, including paints, adhesives, and personal care products.
Mechanism of Action
The antimicrobial activity of 2-Ethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. It targets essential enzymes and proteins within the microbial cells, leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is known to interfere with cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: Similar in structure but lacks the ethyl group.
2-Methylisothiazol-3(2H)-one: Differing by a methyl group instead of an ethyl group.
2-Aminothiazole: Contains an amino group instead of an ethyl group.
Uniqueness
2-Ethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its ethyl group enhances its lipophilicity, making it more effective in penetrating microbial cell membranes compared to its analogs .
Properties
CAS No. |
2682-21-5 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-ethyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NOS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |
InChI Key |
ASKFWACWQQZSSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
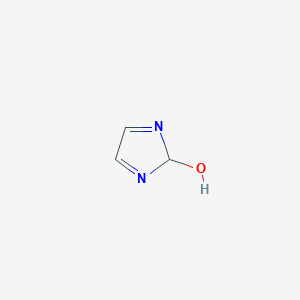
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
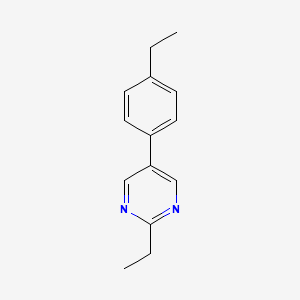
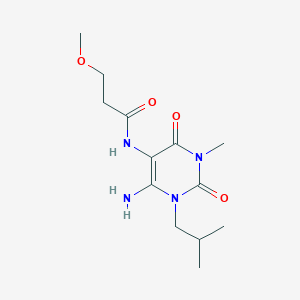

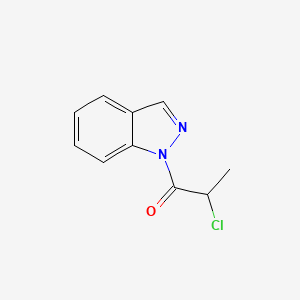

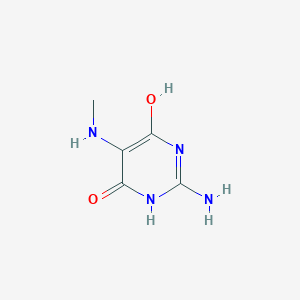
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
